3-(4-propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(4-propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique structural features, which include a highly strained bicyclic ring system. The presence of the bicyclo[1.1.1]pentane core imparts significant rigidity and stability to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the desired positions. One common method involves the use of [1.1.1]propellane as a starting material, which can be generated through a continuous flow process . The propellane can then be subjected to various reactions to introduce the 4-propylphenyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The continuous flow synthesis method mentioned earlier is particularly attractive for industrial applications due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-(4-propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: The compound’s stability and rigidity may make it useful in drug design and development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various pathways. The rigid bicyclic structure can enhance binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, 1-methyl ester
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
The uniqueness of 3-(4-propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-propylphenyl group can influence the compound’s reactivity and interactions, making it different from other bicyclo[1.1.1]pentane derivatives.
Properties
CAS No. |
2287313-45-3 |
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Molecular Formula |
C15H18O2 |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
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